2-Methyl-3-oxo-3-(phenylamino)propanoic acid
Overview
Description
2-Methyl-3-oxo-3-(phenylamino)propanoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacology and Therapeutic Applications :
- 2-Methyl-3-oxo-3-(phenylamino)propanoic acid derivatives demonstrate potential in pharmacology, particularly for their anti-inflammatory properties. For instance, compounds isolated from Eucommia ulmoides Oliv. leaves, related in structure to this compound, exhibit modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Analytical Chemistry :
- High-performance liquid chromatography (HPLC) methods have been developed for the separation of stereoisomers of compounds structurally similar to this compound (Davadra et al., 2011).
- Enzyme-linked immunosorbent assay (ELISA) has been used for detecting acetaminophen in herbal tea and liquor using a derivative of this compound (Pu et al., 2021).
Materials Science :
- The compound has been involved in the synthesis of new materials and molecular structures. For example, the synthesis of novel 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using a compound related to this compound demonstrates its utility in creating new drug precursors or ligands (Dotsenko et al., 2019).
Molecular Biology and Biochemistry :
- Research on the conversion of herbicides to nitrogen sources by soil bacteria has involved derivatives of this compound. This research explores the microbial utilization of herbicides and the associated biochemical pathways (Tebbe & Reber, 1988).
properties
IUPAC Name |
3-anilino-2-methyl-3-oxopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(10(13)14)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCURMALTJZCPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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